5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
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Overview
Description
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a complex organic compound featuring a methoxy group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative and introduce the methoxy group through methylation. The pyridine and piperidine rings are then incorporated through a series of nucleophilic substitution reactions and cyclization steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of pyridine to piperidine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares a methoxy group and phenol structure but differs in the side chain.
2-[(2-Pyridin-2-yl)piperidin-1-yl]methyl]phenol: Similar piperidine and pyridine rings but lacks the methoxy group.
Uniqueness
5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-8-7-15(18(21)11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBGMIYYOICRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCCC2C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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